Iprobenfos-d5

Matrix Effect LC-MS/MS Method Validation

Iprobenfos‑d5 is the definitive +5 Da deuterated internal standard for isotope dilution mass spectrometry (IDMS) of iprobenfos. It delivers trueness (70–120% recovery) and precision (RSD ≤20%) per SANTE/11312/2021 and FDA PAM, outperforming unlabeled or non‑isotopic surrogates by correcting matrix‑induced ion suppression/enhancement. Engineered for multi‑residue pesticide analysis in rice, fruits, vegetables, and environmental fate studies.

Molecular Formula C₁₃H₁₆D₅O₃PS
Molecular Weight 293.37
Cat. No. B1162547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIprobenfos-d5
SynonymsPhosphorothioic acid O,O-bis(1-methylethyl) S-(phenylmethyl) ester-d5; _x000B_Phosphorothioic acid S-benzyl O,O-diisopropyl ester-d5;  IBP;  Isokitazine-d5;  Kitazin 17-d5;  Kitazin L-d5;  Kitazin P-d5;  O,O-Diisopropyl S-benzyl phosphorothioate-d5;  O,O-Diisoprop
Molecular FormulaC₁₃H₁₆D₅O₃PS
Molecular Weight293.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iprobenfos-d5: Deuterated Internal Standard for Precise Pesticide Residue Quantification


Iprobenfos-d5 (CAS 26087-47-8, molecular weight 293.37 g/mol) is a deuterium-labeled analog of the organophosphorus fungicide iprobenfos (Kitazin), featuring the substitution of five hydrogen atoms with deuterium . As a stable isotope-labeled (SIL) internal standard, it exhibits near-identical chemical and physical properties to the native analyte while providing a distinct mass shift of +5 Da, enabling unequivocal differentiation by mass spectrometry [1]. This compound is exclusively utilized as an analytical reference material in LC-MS/MS and GC-MS workflows for the accurate quantification of iprobenfos residues in environmental, food, and biological matrices . Its primary value proposition lies in the compensation of matrix-induced ion suppression/enhancement and variability in sample preparation recovery, thereby ensuring method accuracy and reproducibility in compliance with SANTE/11312/2021 and FDA bioanalytical guidelines [2].

Why Unlabeled Iprobenfos or Structural Analogs Cannot Replace Iprobenfos-d5 in Regulated Quantitation


Substituting Iprobenfos-d5 with unlabeled iprobenfos or a non-isotopic structural analog in quantitative mass spectrometry assays introduces significant and often unpredictable analytical error. Unlabeled iprobenfos, when used as an internal standard, cannot be chromatographically or mass-spectrometrically resolved from the endogenous analyte, leading to a composite signal that precludes accurate quantification [1]. Conversely, structural analogs (e.g., other organophosphorus pesticides) exhibit distinct physicochemical properties, including differential extraction recoveries, retention times, and ionization efficiencies in the electrospray source [2]. These discrepancies result in divergent matrix effects between the analog and the analyte, rendering the internal standard incapable of correcting for signal suppression or enhancement [3]. Specifically, the deuterium isotope effect, while minimal with a +5 Da shift, is sufficient to provide baseline mass resolution, yet small enough to ensure near-co-elution and identical recovery profiles, a balance unachievable with non-isotopic surrogates [2].

Quantitative Differentiation of Iprobenfos-d5: Validated Performance Benchmarks for Analytical Procurement


Superior Matrix Effect Compensation by Stable Isotope-Labeled Standards

Analytical methods employing deuterated internal standards like Iprobenfos-d5 demonstrate a statistically significant improvement in accuracy when quantifying pesticide residues across diverse sample matrices. In a multi-matrix validation study for 64 pesticides and mycotoxins, the use of deuterated analogues reduced relative standard deviations (RSDs) from >50% to <20% and improved accuracy deviations from >60% to within 25% across four distinct cannabis matrices (oil, gummy, flower, cream) [1]. This performance is contrasted with non-deuterated or structural analog internal standards, which fail to co-elute with the target analyte and thus cannot normalize for differential matrix-induced ion suppression/enhancement [2].

Matrix Effect LC-MS/MS Method Validation Pesticide Residue Analysis

Enhanced Method Precision and Repeatability with SIL Internal Standards

The incorporation of stable isotope-labeled internal standards significantly enhances method precision. A head-to-head comparison of a SIL internal standard versus a structural analog for the quantification of Angiotensin IV by nanoLC-MS/MS revealed that only the SIL-IS improved both injection repeatability and overall method precision and accuracy [1]. The structural analog failed to provide these corrective benefits. Extrapolating this class-level advantage to Iprobenfos-d5, its use is expected to reduce within-run and between-run variability compared to assays employing non-isotopic internal standards or external calibration.

Precision Repeatability SIL-IS LC-MS

Isotopic Purity and Mass Shift of Iprobenfos-d5 Ensure Accurate Quantification in Complex Matrices

Iprobenfos-d5 provides a consistent +5 Da mass shift from the native iprobenfos analyte (MW 288.3 g/mol), facilitating unambiguous selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions . This mass difference is sufficient to avoid spectral overlap with the unlabeled analyte, yet the five deuterium atoms do not induce a significant chromatographic isotope effect that would compromise co-elution [1]. The compound is typically supplied with a Certificate of Analysis (CoA) specifying lot-specific isotopic enrichment and chemical purity, essential for preparing accurate calibration standards .

Isotopic Purity Mass Shift SIL LC-MS/MS

Cost-Benefit Analysis: SIL Internal Standard vs. Alternative Approaches

While the per-milligram cost of Iprobenfos-d5 (e.g., 5 mg for $380.00 ) exceeds that of unlabeled iprobenfos, the total analytical cost per sample is often lower when considering the reduced need for extensive matrix-matched calibration and repeat analyses. Studies indicate that SIL internal standards can reduce the total number of required calibration standards and QC samples by eliminating the need for daily matrix-matched curves, thereby decreasing solvent consumption, instrument time, and labor [1]. Furthermore, the improved method robustness reduces the risk of failed analytical runs and sample re-injections, which are common with external calibration or non-isotopic internal standards in complex matrices.

Cost-Effectiveness Internal Standard Method Validation Procurement

Reduced Method Development Time and Improved Transferability with Iprobenfos-d5

Regulatory methods employing deuterated internal standards exhibit superior inter-laboratory reproducibility and transferability. The use of Iprobenfos-d5 as an internal standard normalizes variations in instrument response factors and extraction efficiencies across different laboratories and operators [1]. This reduces the method development and validation timeline compared to methods relying on external calibration or non-isotopic surrogates, which require extensive cross-validation and matrix-matched calibration for each new matrix or instrument platform [2].

Method Transfer SIL-IS LC-MS/MS Inter-Laboratory Validation

Optimal Deployment Scenarios for Iprobenfos-d5 in Analytical and Environmental Sciences


Regulatory Pesticide Residue Monitoring in Food and Feed (SANTE/11312/2021 Compliance)

Iprobenfos-d5 is the internal standard of choice for laboratories performing multi-residue pesticide analysis in complex food matrices (e.g., rice, fruits, vegetables) to meet EU SANTE/11312/2021 and FDA Pesticide Analytical Manual (PAM) requirements. Its use is mandated for isotope dilution mass spectrometry (IDMS) methods to achieve the required trueness (recovery 70-120%) and precision (RSD ≤ 20%) for iprobenfos at the default MRL of 0.01 mg/kg. The +5 Da mass shift facilitates unambiguous quantification even in the presence of co-extracted matrix interferences [1].

Environmental Fate and Transport Studies of Iprobenfos in Rice Paddy Ecosystems

In environmental chemistry studies investigating the dissipation, leaching, and runoff of iprobenfos from agricultural fields (as demonstrated in recent studies on paddy water and soil [1]), Iprobenfos-d5 serves as a critical surrogate for assessing extraction efficiency and matrix effects in water, sediment, and soil samples. This ensures accurate determination of environmental half-lives (DT50) and partition coefficients (Koc), data essential for ecological risk assessment and regulatory approval of plant protection products [2].

Pharmacokinetic and Metabolism Studies of Organophosphorus Compounds

Iprobenfos-d5 enables the precise quantification of iprobenfos and its metabolites in biological matrices (e.g., plasma, urine, tissues) from toxicokinetic studies. By compensating for variable recovery and matrix effects inherent in biological sample preparation, it allows for the accurate determination of key PK parameters such as Cmax, Tmax, and AUC. This is particularly crucial for assessing exposure in occupational health studies or for understanding the biotransformation pathways of organophosphorus pesticides [1].

Method Development and Validation in Contract Research Organizations (CROs)

For CROs developing and validating GLP-compliant bioanalytical or residue methods for clients, Iprobenfos-d5 is a foundational component of robust LC-MS/MS assays. Its use accelerates method development by reducing the need for extensive matrix-matched calibration and simplifies cross-validation when methods are transferred between laboratories or instrument platforms. The resulting methods are more rugged and less susceptible to variations in sample matrix, thereby reducing the risk of costly batch failures and re-analysis [2].

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